molecular formula C16H16N4O2S B2400309 (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide CAS No. 1173439-62-7

(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide

Cat. No.: B2400309
CAS No.: 1173439-62-7
M. Wt: 328.39
InChI Key: BYWCYQXBUJLUAN-KNTRCKAVSA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been synthesized and studied for their potential biological activities . They have been found to exhibit cytotoxic and antibacterial activities .


Synthesis Analysis

These derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzo[d]thiazol-2(3H)-one core, which can be modified with various substituents to create a wide range of derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve 1,3-dipolar cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents present in the molecule .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an attractive target for antidiabetic drug discovery due to its pivotal role as a negative regulator of insulin and leptin signaling .

Mode of Action

The compound interacts with PTP1B, inhibiting its activity. This inhibition can lead to enhanced insulin and leptin signaling, which can help regulate glucose homeostasis and energy balance

Biochemical Pathways

The compound’s interaction with PTP1B affects the insulin and leptin signaling pathways. By inhibiting PTP1B, the compound can enhance the signaling of these pathways, potentially leading to improved glucose regulation and energy balance .

Pharmacokinetics

One study found that a similar compound displayed good ptp1b inhibitory activity and anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats . This suggests that the compound may have favorable pharmacokinetic properties, but more research is needed to confirm this.

Result of Action

The inhibition of PTP1B by the compound can lead to enhanced insulin and leptin signaling. This can result in improved glucose regulation and energy balance, which could potentially be beneficial for the treatment of Type II diabetes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, solvent effects can affect the excited-state intramolecular proton transfer (ESIPT) properties of similar compounds . More research is needed to understand how different environmental factors influence the action of this specific compound.

Future Directions

Future research in this area could involve the synthesis of additional derivatives and further investigation of their biological activities. This could potentially lead to the development of new therapeutic agents .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-2-22-10-9-20-13-5-3-4-6-14(13)23-16(20)19-15(21)12-11-17-7-8-18-12/h3-8,11H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWCYQXBUJLUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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